Hydrogen Bond Donor Count as a Determinant of Solubility and Target Engagement Potential
The target compound possesses two hydrogen bond donors (Boc-NH and 4-NHCH₃), whereas the 4-chloro analog (CAS 914952-36-6), the 4-methyl analog (CAS 1062134-46-6), and the unsubstituted 5-nitropyridin-2-ylcarbamate (CAS 161117-88-0) each possess only one hydrogen bond donor (Boc-NH only) [1]. This 100% increase in HBD count directly impacts predicted aqueous solubility and pharmacokinetic profile estimation in early-stage screening cascades. In fragment-based drug discovery, two HBDs provide an additional vector for establishing polar interactions with biological targets, which cannot be replicated by the mono-HBD comparators without scaffold hopping [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 (Boc-NH at position 2; 4-NHCH₃ at position 4) |
| Comparator Or Baseline | tert-Butyl (4-chloro-5-nitropyridin-2-yl)carbamate: HBD = 1; tert-Butyl (4-methyl-5-nitropyridin-2-yl)carbamate: HBD = 1; tert-Butyl (5-nitropyridin-2-yl)carbamate: HBD = 1 |
| Quantified Difference | Target compound: 2 HBD; all three comparators: 1 HBD. Absolute increase = +1 HBD (100% increase). |
| Conditions | Computed topological descriptors from PubChem 2.2 (release 2025.09.15); HBD count derived from Cactvs 3.4.8.24 algorithm [1]. |
Why This Matters
Procurement of a building block with dual hydrogen bond donor capacity enables medicinal chemistry campaigns to explore binding-site polar contacts unavailable to mono-HBD comparators without additional synthetic steps.
- [1] PubChem CID 60133680 (target), CID 60133679 (4-chloro analog), CID 60133678 (4-methyl analog), CID 60133677 (unsubstituted analog): Computed Properties – Hydrogen Bond Donor Count. View Source
- [2] Congreve, M. et al. (2003) 'A 'Rule of Three' for fragment-based lead discovery?', Drug Discovery Today, 8(19), pp. 876–877. (Establishes HBD count as a key fragment property parameter.) View Source
